4-Fluoro-2-methyl-1H-benzo[d]imidazole
Overview
Description
4-Fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system The presence of a fluorine atom at the fourth position and a methyl group at the second position of the imidazole ring distinguishes this compound
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been known to exhibit a broad range of chemical and biological properties, contributing to their importance in the development of new drugs .
Biochemical Pathways
Imidazole derivatives have been associated with a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-nitroaniline with formamide under acidic conditions, followed by reduction and cyclization to form the desired imidazole ring . Another approach involves the use of 4-fluoro-2-methylbenzaldehyde and ammonium acetate in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of substituted anilines with aldehydes or ketones, followed by cyclization under controlled conditions. The use of catalysts like nickel or palladium can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to modify the imidazole ring.
Substitution: The fluorine atom at the fourth position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazoles .
Scientific Research Applications
4-Fluoro-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
- 4-Fluoro-1H-benzo[d]imidazole
- 2-Methyl-1H-benzo[d]imidazole
- 4-Chloro-2-methyl-1H-benzo[d]imidazole
Comparison: Compared to its analogs, 4-Fluoro-2-methyl-1H-benzo[d]imidazole exhibits unique properties due to the presence of both the fluorine and methyl groups. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group can influence its electronic properties and reactivity. These features make it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-2-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKIOOAVCOXBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18645-89-1 | |
Record name | 4-fluoro-2-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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